molecular formula C14H13ClN2O2 B1649092 N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide CAS No. 946729-76-6

N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide

Cat. No.: B1649092
CAS No.: 946729-76-6
M. Wt: 276.72 g/mol
InChI Key: KPYUQZRQIWYDIK-UHFFFAOYSA-N
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Description

N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide is an acetamide derivative featuring a phenylacetamide core substituted with a phenoxy group at the 3-position. This phenoxy group is further substituted with a 4-amino-2-chloro motif, imparting unique electronic and steric properties.

Properties

IUPAC Name

N-[3-(4-amino-2-chlorophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(16)7-13(14)15/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUQZRQIWYDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Approach

The most widely reported method involves nucleophilic aromatic substitution (SNAr) to establish the phenoxy linkage. In this route, 4-amino-2-chlorophenol reacts with 3-fluoronitrobenzene under basic conditions to form 3-(4-amino-2-chlorophenoxy)nitrobenzene. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas over a palladium-on-carbon catalyst (10% Pd/C) in ethanol at 50°C for 12 hours. The resultant 3-(4-amino-2-chlorophenoxy)aniline is acetylated using acetic anhydride in dichloromethane (DCM) with triethylamine as a base, yielding the target compound in 68–72% overall yield.

Critical parameters influencing this route include:

  • Base selection : Potassium carbonate or triethylamine ensures deprotonation of the phenolic hydroxyl group without side reactions.
  • Solvent system : A polar aprotic solvent like dimethylformamide (DMF) enhances reaction rates by stabilizing the transition state.
  • Temperature control : Maintaining 80–90°C during SNAr prevents thermal degradation of the nitro intermediate.

Direct Acetylation of Preformed Amines

An alternative single-step methodology employs 3-(4-amino-2-chlorophenoxy)aniline as the starting material. Acetylation is performed using acetyl chloride in acetone with potassium carbonate as a base, achieving 85% conversion within 4 hours at 25°C. This method bypasses nitro reduction but requires high-purity starting materials to avoid over-acetylation side products.

Optimization data :

Parameter Optimal Range Yield Impact
Acetyl chloride eq 1.1–1.3 equivalents Maximizes conversion without dimerization
Reaction time 3–5 hours Prevents hydrolysis in protic solvents
Solvent polarity ε = 20–25 (acetone) Balances solubility and reactivity

Palladium-Catalyzed Coupling Strategies

Recent advances utilize Buchwald-Hartwig amination to construct the phenoxy-amine linkage. A representative protocol couples 3-bromophenyl acetate with 4-amino-2-chlorophenol using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand in toluene at 110°C. This method achieves 78% yield with superior regioselectivity compared to SNAr but incurs higher costs due to catalyst requirements.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and minimal waste. The patent literature discloses a continuous flow process combining SNAr and acetylation in a tubular reactor, reducing reaction time from 24 hours to 45 minutes. Key industrial parameters include:

  • Solvent recycling : Distillation recovery of acetone and DCM achieves 92% solvent reuse.
  • Catalyst regeneration : Palladium catalysts are recovered via filtration and reactivated with hydrogen peroxide, maintaining 95% activity over 10 cycles.
  • Byproduct management : Aqueous washes with 5% sodium bicarbonate remove unreacted acetyl chloride, while activated carbon treatment reduces colored impurities.

Characterization and Quality Control

Rigorous analytical protocols ensure compound integrity:

  • ¹H NMR (400 MHz, DMSO-d6): δ 2.05 (s, 3H, CH₃), 5.21 (s, 2H, NH₂), 6.82–7.45 (m, 7H, Ar-H).
  • HPLC purity : >99.5% achieved using a C18 column (4.6 × 250 mm) with acetonitrile/water (70:30) mobile phase.
  • XRD analysis : Confirms amorphous morphology unless recrystallized from ethyl acetate/n-hexane.

Emerging Methodologies

Mechanochemical Synthesis

Ball-milling 4-amino-2-chlorophenol with 3-iodophenylacetamide in the presence of potassium carbonate eliminates solvent use, achieving 81% yield in 30 minutes. This approach reduces E-factor by 60% compared to traditional methods.

Enzymatic Acetylation

Lipase B from Candida antarctica catalyzes the acetylation of 3-(4-amino-2-chlorophenoxy)aniline in ionic liquids, enabling reactions at 35°C with 94% enantiomeric retention.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. It acts by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary research indicates that derivatives of this compound possess antibacterial activity against several pathogens, suggesting potential applications in infectious disease treatment.

Biological Research

The compound is employed in biological assays to study its interactions with proteins and enzymes:

  • VEGFR-2 Inhibition : Recent studies highlight its role as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, which is crucial in angiogenesis and tumor growth. In vitro assays have demonstrated effective inhibition with IC50 values around 0.20 μM.
  • Proteomics : this compound is used in proteomic studies to investigate protein interactions and functions, aiding in the understanding of various cellular processes.

Materials Science

This compound serves as a precursor for developing novel materials:

  • Dye Synthesis : It can be utilized in synthesizing bisazo disperse dyes, which are important for textile applications due to their vibrant colors and stability.

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructureIC50 (μM) against VEGFR-2Anticancer ActivityAntimicrobial Activity
This compoundStructure0.20YesLimited
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamideStructure0.39YesModerate
N-[3-(4-Fluorophenoxy)phenyl]acetamideStructure0.54YesHigh

This table illustrates that while this compound exhibits effective VEGFR-2 inhibitory activity, other derivatives may show varying degrees of antimicrobial properties.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Cytotoxicity Assays : In studies involving human tumor cell lines such as MCF-7 (breast cancer cells), the compound demonstrated significant cytotoxic effects, supporting its potential as an anticancer agent.
  • Apoptosis Induction : Annexin V-FITC assays indicated that treatment with this compound leads to increased apoptosis in cancer cells, further validating its role in cancer therapy.

Mechanism of Action

The mechanism of action of N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • Acetamide backbone : The N-phenylacetamide group is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and hydrogen-bonding capabilities.
  • Phenoxy linkage: The ether bridge enhances molecular flexibility and may influence binding interactions in biological systems.

Comparison with Structural Analogs

The following table summarizes key analogs and their properties, highlighting structural and functional differences:

Compound Name Substituents/Modifications Key Properties/Applications Reference
N-[5-Methoxy-2-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl]acetamide (3a) Methoxy groups, propenyl ketone Synthesized via Pd-catalyzed coupling; characterized by HRMS, NMR. Melting point: 148–150°C [1]
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide Chloro, fluoro, diphenyl groups Exhibits intermolecular N–H···O hydrogen bonding; crystal structure analyzed via X-ray . [5]
N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide Chloro, hydroxyimino Intermediate for 5-chloroisatin synthesis; forms intramolecular C–H···O interactions . [10]
2-Chloro-N-(4-fluorophenyl)acetamide Chloro, fluoro Used in synthesizing quinolin-8-yloxy derivatives; intramolecular C–H···O interactions . [7]
N-(3-Amino-4-chlorophenyl)-2-(4-methoxyphenoxy)-acetamide Amino, chloro, methoxyphenoxy Potential medicinal applications; structural similarity to the target compound . [17]

Structural and Functional Insights:

Substituent Effects on Solubility: The 4-amino group in the target compound enhances water solubility compared to purely halogenated analogs like N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide .

Hydrogen-Bonding and Crystal Packing: Analogs with N–H groups (e.g., N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide) form robust intermolecular hydrogen bonds, stabilizing crystal lattices . The absence of strong H-bond donors in chloro-fluoro analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) results in weaker packing interactions .

Biological Relevance: Triazine-containing acetamides () show activity in pain models via sodium channel modulation, suggesting that the target compound’s phenoxy group could similarly influence bioactivity .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s amino and chloro substituents may necessitate protective group strategies to prevent side reactions during synthesis, as seen in analogous compounds .
  • Characterization Techniques : HRMS and NMR remain standard for structural elucidation, while X-ray crystallography (e.g., ) provides critical insights into molecular conformations .
  • Pharmacological Potential: Structural parallels to pain-modulating acetamides () suggest the target compound could be explored for sodium channel interactions .

Biological Activity

N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃ClN₂O₂
  • Molecular Weight : 276.72 g/mol
  • Functional Groups : The compound features an acetamide functional group and a chlorophenoxy moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits substantial antimicrobial activity against various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria, showing effectiveness particularly against:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli

The structure-activity relationship (SAR) studies indicate that the presence of halogenated substituents enhances the compound's lipophilicity, facilitating better cell membrane penetration and increasing antimicrobial efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

  • HT29 (colon cancer)
  • A549 (lung cancer)

The mechanism of action appears to involve the modulation of specific molecular targets related to cancer cell proliferation and apoptosis. The presence of amino groups in its structure is believed to enhance binding affinity to these targets, leading to effective growth inhibition .

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors within microbial and cancer cells. This interaction modulates their activity, resulting in various biological effects. For example:

  • The acetamide group can undergo hydrolysis, yielding an amine that may interact with biological targets.
  • The chlorophenoxy moiety allows for nucleophilic substitution reactions that can further enhance the compound's reactivity and biological effectiveness.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₄H₁₃ClN₂O₂Contains acetamide and chlorophenoxy groupsAntimicrobial, anticancer
N-[3-(4-Aminophenoxy)phenyl]acetamideC₁₄H₁₅N₂O₂Lacks chlorinated substituentPotential anticancer activity
N-[4-(Aminophenyl)acetamide]C₈H₁₀N₂OSimpler structureAnalgesic properties

Case Studies

  • Antimicrobial Efficacy Study : A study assessing the antimicrobial properties of various chloroacetamides found that those with a para-substituted phenyl ring demonstrated enhanced activity against Gram-positive bacteria due to their increased lipophilicity .
  • Anticancer Screening : In a recent study, this compound was tested against several cancer cell lines, revealing significant cytotoxic effects particularly in HT29 cells, with IC50 values indicating potent growth inhibition .

Q & A

Basic: What are the standard synthetic routes for N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with halogen-substituted nitrobenzenes and aryl alcohols. For example:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form intermediates .

Reduction : Reduce nitro groups to amines using iron powder in acidic media (e.g., HCl) .

Condensation : Condense the amine intermediate with cyanoacetic acid or acetylating agents (e.g., acetic anhydride) using condensing agents like DCC .
Key Factors :

  • Alkaline conditions in substitution reactions minimize side reactions like hydrolysis.
  • Reduction with iron powder is cost-effective but may require post-reaction purification to remove metal residues .
  • Condensation efficiency depends on solvent polarity and temperature (e.g., dichloromethane at 273 K minimizes byproducts) .

Advanced: How can computational modeling resolve discrepancies in crystallographic data for acetamide derivatives?

Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., variations in N–H···O interactions) can arise from experimental resolution limits or packing effects. Strategies include:

  • DFT Calculations : Compare experimental XRD data (e.g., dihedral angles of 10.8° between acetamide and benzene rings ) with optimized geometries from density functional theory (DFT).
  • Molecular Dynamics (MD) : Simulate crystal packing to assess stability of intermolecular interactions (e.g., C–H···O weak bonds) .
  • Electron Density Maps : Use high-resolution XRD (≤ 0.8 Å) to validate controversial bond lengths or angles .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of N-substituted acetamides?

Methodological Answer:
A combination of techniques is required:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and acetamide NH (δ 8.0–10.0 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) validate acetylation .
  • FTIR : Amide I (1640–1680 cm⁻¹) and II (1550–1600 cm⁻¹) bands confirm the acetamide group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₈ClNO₃: calc. 340.0949) .

Advanced: How can researchers design bioactivity assays for N-substituted acetamides targeting viral proteases?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding affinity of the acetamide scaffold to protease active sites (e.g., SARS-CoV-2 Mpro) .

Enzymatic Assays :

  • Fluorogenic Substrates : Measure protease inhibition via fluorescence quenching (e.g., Dabcyl-Edans substrates) .
  • IC₅₀ Determination : Use dose-response curves with purified proteases and varying acetamide concentrations.

Cellular Validation : Test cytotoxicity in Vero E6 cells and antiviral activity via plaque reduction assays .

Basic: What purification challenges arise during the synthesis of halogenated acetamides, and how are they addressed?

Methodological Answer:
Common challenges include:

  • Byproduct Formation : Chlorinated intermediates may form regioisomers during substitution. Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) .
  • Metal Residues : Post-reduction iron residues are removed via filtration and aqueous washes (e.g., 5% HCl) .
  • Crystallization : Optimize solvent polarity (e.g., toluene for slow evaporation) to obtain high-purity crystals .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The 2-chloro substituent on the phenoxy group hinders axial approach of catalysts (e.g., Pd(PPh₃)₄), reducing Suzuki coupling yields. Use bulky ligands (e.g., XPhos) to mitigate this .
  • Electronic Effects : Electron-withdrawing chloro groups deactivate the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃ instead of K₂CO₃) for Ullmann couplings .
  • Computational Guidance : Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization .

Basic: What are the best practices for resolving contradictory data in reaction mechanisms of acetamide derivatives?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways in acidic vs. basic conditions .
  • Kinetic Studies : Perform time-resolved NMR to identify intermediates (e.g., nitrenes in reduction steps) .
  • Control Experiments : Compare yields with/without catalysts (e.g., ZnCl₂ in acetylation) to confirm their role .

Advanced: How can researchers leverage crystallographic data to predict the solubility and bioavailability of N-substituted acetamides?

Methodological Answer:

  • Hansen Solubility Parameters : Correlate crystal packing density (from XRD) with solubility in solvents like DMSO or ethanol .
  • Hydrogen-Bond Propensity : Calculate H-bond donors/acceptors (e.g., using Mercury Software) to predict permeability in Caco-2 cell models .
  • Melting Point Analysis : Higher melting points (e.g., 427 K ) indicate lower solubility; use salt formation (e.g., HCl salts) to improve bioavailability.

Basic: What safety precautions are critical when handling amino-chlorophenoxy acetamide intermediates?

Methodological Answer:

  • Toxicology : Chloroaniline intermediates (e.g., 3-chloro-4-fluoroaniline) are mutagenic; use fume hoods and PPE .
  • Waste Disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal .
  • Storage : Store under nitrogen at 4°C to prevent oxidation of amino groups .

Advanced: How can machine learning optimize the synthesis of structurally complex acetamides?

Methodological Answer:

  • Dataset Curation : Compile reaction conditions (e.g., solvent, catalyst, temperature) and yields from patents .
  • Feature Selection : Train models on descriptors like molecular weight, halogen count, and steric parameters.
  • Prediction : Use random forest or neural networks to recommend optimal conditions (e.g., 85% predicted yield using DMF at 100°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide
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N-[3-(4-Amino-2-chlorophenoxy)phenyl]acetamide

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